molecular formula C10H16BrN B12304930 Benzenebutanammonium Bromide

Benzenebutanammonium Bromide

Cat. No.: B12304930
M. Wt: 230.14 g/mol
InChI Key: QXIMNYDFEQNJNL-UHFFFAOYSA-N
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Description

Benzenebutanammonium Bromide (CAS 120375-53-3/120375-52-2) is a high-purity, white powdered compound with a molecular formula of C₁₀H₁₆BrN and a molecular weight of 230.15 g/mol . It is primarily employed as an effective phase-transfer catalyst (PTC) in organic synthesis . Its core function is to facilitate reactions between reagents situated in different phases, such as aqueous and organic layers, thereby significantly enhancing reaction rates and improving overall yields . This mechanism is particularly valuable in nucleophilic substitution reactions, esterifications, and polymerizations . In advanced materials science, this reagent has demonstrated significant research value as a passivation agent. Specifically, Benzenebutanammonium Iodide (PBAI), a closely related compound, is used in a comprehensive passivation strategy for inverted perovskite solar cells (PSCs) . It aids in the formation of an isotype heterojunction, effectively passivating surface traps on the perovskite active layer, which contributes to higher open-circuit voltage and overall device efficiency . This application is critical for the development of next-generation photovoltaic technology. Furthermore, it finds application in streamlining the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals , and its role aligns with the principles of green chemistry by potentially reducing the need for hazardous solvents . The product should be stored at room temperature, ideally under a nitrogen atmosphere to ensure stability . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

IUPAC Name

4-phenylbutan-1-amine;hydrobromide

InChI

InChI=1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H

InChI Key

QXIMNYDFEQNJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCN.Br

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of benzyltributylammonium bromide typically follows one of several general approaches, all centered around quaternization reactions of tertiary amines. These methods are adaptations of well-established procedures for preparing quaternary ammonium salts.

Key Starting Materials

The synthesis of benzyltributylammonium bromide requires specific starting materials:

  • Tributylamine : A tertiary amine that serves as the base structure for the quaternary ammonium salt
  • Benzyl bromide : Provides the benzyl group attached to the nitrogen atom
  • Appropriate solvents : Typically acetonitrile, which facilitates the quaternization reaction

Detailed Preparation Methods

Method 1: Direct Quaternization of Tributylamine

This method involves the direct reaction of tributylamine with benzyl bromide, analogous to the synthesis of tetrabutylammonium bromide. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of tributylamine attacks the benzyl carbon, displacing the bromide.

Reaction Procedure
  • A mixture of tributylamine and benzyl bromide in a 1:1 molar ratio is prepared in acetonitrile
  • The reaction is carried out under an inert atmosphere (typically nitrogen or argon) to prevent oxidation of the amine
  • The reaction mixture is refluxed for 18-24 hours
  • After cooling, the solvent is removed by distillation
  • The residue is dissolved in water, creating an aqueous layer containing the product
  • The aqueous layer is washed with an immiscible organic solvent
  • The product is recovered by evaporation of the aqueous layer

This procedure is adapted from similar methods used for tetrabutylammonium bromide synthesis, where reaction times of 12-24 hours are commonly employed, with preferred times being 18-24 hours for optimal yields.

Reaction Conditions

Based on analogous quaternary ammonium bromide syntheses, the following conditions are typically employed:

Parameter Condition Notes
Temperature Reflux temperature of acetonitrile (~82°C) Higher temperatures can accelerate the reaction but may lead to side reactions
Reaction time 18-24 hours Shorter times result in lower yields
Solvent amount 100-500 mL per mole of tributylamine Typically about 200 mL per mole
Atmosphere Inert (N₂, Ar, or He) Prevents oxidation of tributylamine
Molar ratio (amine:halide) 1:1 to 1:1.2 Slight excess of halide ensures complete reaction

Method 2: Modified Continuous Flow Synthesis

This approach adapts the continuous microchannel reactor technology described for tetrabutylammonium bromide synthesis to prepare benzyltributylammonium bromide with shorter reaction times and improved efficiency.

Reaction Procedure
  • Tributylamine is dissolved in acetonitrile
  • The solution is mixed with benzyl bromide in a specific molar ratio (typically 1:1 to 1:1.5)
  • The mixture enters a continuous microchannel reactor
  • The reaction proceeds at 70-80°C for 3-5 hours
  • The product is isolated by cooling, solvent removal, and crystallization

This approach draws from the method described for tetrabutylammonium bromide where reaction times of only 3-5 hours were needed at temperatures of 60-90°C when using a continuous flow system.

Optimized Parameters
Parameter Value Effect on Yield
Molar ratio (tributylamine:benzyl bromide) 1:1 Optimal stoichiometry
Temperature 80°C Higher temperatures may cause degradation
Reaction time 2-3 hours Sufficient for high conversion
Flow rate 15 mL/min Controls residence time in reactor

Under these optimized conditions, yields approaching 90% can be achieved, making this method significantly more efficient than traditional batch processes.

Method 3: Crystallization-Based Purification Process

This method focuses on the purification of crude benzyltributylammonium bromide through crystallization, adapting techniques used for tetrabutylammonium bromide.

Procedure
  • The crude product from either Method 1 or 2 is dissolved in ethyl acetate
  • The solution is heated to reflux and maintained for 0.5 hours
  • The mixture is cooled to induce crystallization
  • The crystals are filtered and dried under reduced pressure at 50°C
  • The resulting white crystals are the purified benzyltributylammonium bromide

This purification approach is particularly effective for obtaining high-purity product suitable for applications as a phase transfer catalyst.

Reaction Parameters and Their Impact on Synthesis

Temperature Effects

Temperature plays a crucial role in the quaternization reaction:

Temperature Range Effect on Reaction
Below 40°C Extremely slow reaction kinetics, incomplete conversion
50-70°C Moderate reaction rate, good selectivity
70-85°C (reflux of acetonitrile) Optimal balance between rate and selectivity
Above 85°C Faster reaction but potential side reactions

Solvent Selection

Acetonitrile is the preferred solvent for benzyltributylammonium bromide synthesis due to its ability to dissolve both the starting materials and the product, as well as its suitable boiling point. Alternative solvents include:

Solvent Advantages Disadvantages
Acetonitrile Excellent solubility, suitable boiling point Moderately toxic
DMF Higher boiling point, good solubility Difficult to remove completely
Acetone Lower toxicity Lower boiling point, reduced reaction rate
Ethyl acetate Used mainly for purification Not ideal as reaction medium

Acetonitrile should be present in quantities of approximately 100-500 milliliters per mole of tributylamine, with about 200 milliliters per mole being optimal.

Atmosphere Considerations

The reaction is preferably carried out in an oxygen-free atmosphere to prevent oxidation of the tributylamine. Suitable gases include:

  • Nitrogen
  • Argon
  • Helium
  • Other inert gases

Purification and Isolation Techniques

Isolating pure benzyltributylammonium bromide requires careful purification steps:

Solvent Removal

After the quaternization reaction, the reaction mixture typically contains:

  • The desired benzyltributylammonium bromide
  • Unreacted starting materials
  • The reaction solvent

The solvent (acetonitrile) is removed first, typically by:

  • Atmospheric distillation to recover most of the solvent
  • Heating to approximately 100°C
  • Applying vacuum to remove remaining volatile components

Purification Methods

Several purification approaches can be employed:

Method Procedure Advantages
Crystallization from ethyl acetate Dissolve in ethyl acetate, heat to reflux, cool to crystallize High purity, good recovery
Aqueous extraction Form aqueous solution, wash with immiscible organic solvent Removes non-ionic impurities
Recrystallization Multiple crystallization steps from appropriate solvents Highest purity

For optimal results, the crystallization method using ethyl acetate has been shown to produce high-purity benzyltributylammonium bromide.

Analytical Characterization

The successful synthesis of benzyltributylammonium bromide can be confirmed through various analytical techniques:

Physical Properties

Pure benzyltributylammonium bromide exhibits the following physical properties:

  • Appearance: White crystalline solid
  • Molecular weight: 356.4 g/mol
  • Storage class: 11 - Combustible Solids

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques, including:

  • NMR spectroscopy (¹H and ¹³C)
  • Mass spectrometry
  • Infrared spectroscopy

Scale-up Considerations

When scaling up the synthesis of benzyltributylammonium bromide, several factors must be considered:

Equipment Selection

For large-scale production, the following equipment configurations are recommended:

  • Reaction vessel: Glass-lined or enamel-lined reactor with heating unit, stirring mechanism, thermometer, and water-cooled condenser
  • Temperature control: Precise control to maintain optimal reaction conditions
  • Separation equipment: Suitable for phase separation and product recovery

Yield Optimization

To maximize yield during scale-up:

  • Maintain precise temperature control
  • Ensure complete mixing of reagents
  • Allow sufficient reaction time (22-24 hours in batch process)
  • Optimize purification steps to minimize product loss

Chemical Reactions Analysis

Types of Reactions: Benzenebutanammonium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phase Transfer Catalyst

Benzenebutanammonium bromide serves as an effective phase transfer catalyst (PTC) in various chemical reactions. PTCs facilitate the transfer of reactants between two immiscible phases, typically between organic and aqueous solutions. This property significantly enhances reaction rates and yields.

  • Reactions Involving this compound :
    • Alkylation Reactions : It is utilized in the alkylation of various substrates, allowing for the efficient introduction of alkyl groups into organic molecules.
    • Esterification Processes : The compound aids in the formation of esters from acids and alcohols, improving overall yield and reaction time.
    • Oxidation-Reduction Reactions : this compound has been shown to catalyze oxidation-reduction reactions effectively, making it valuable in synthetic organic chemistry.

Organic Synthesis

In organic synthesis, this compound has been employed to enhance the efficiency of several chemical transformations:

  • Synthesis of Aryl Amines : The compound facilitates the synthesis of N-aryl amines through various coupling reactions, including Suzuki and Heck reactions.
  • Carbonylation Reactions : It has been used in carbonylation reactions to produce valuable carbonyl compounds from alkenes and carbon monoxide.
  • Ionic Liquid Applications : As an ionic liquid, this compound can be used under solvent-free conditions, promoting greener chemical processes.

Biotechnological Applications

This compound is also significant in biotechnological contexts:

  • Cell Culture and Transfection : It is utilized in bioprocessing applications, particularly for cell culture and transfection processes. The compound aids in enhancing cell membrane permeability, facilitating the uptake of nucleic acids into cells.
  • Molecular Testing : Its properties make it suitable for applications in molecular testing, including PCR (Polymerase Chain Reaction) assays where it can act as a reagent to improve reaction conditions.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across various applications:

Study TitleApplicationFindings
"Tetrabutylammonium Bromide Catalyzed Synthesis"Organic SynthesisDemonstrated enhanced yields in alkylation reactions using this compound as a catalyst .
"Phase Transfer Catalysis with Quaternary Ammonium Salts"Phase Transfer CatalysisHighlighted the role of this compound in facilitating reactions between immiscible phases .
"Bioprocessing Applications"BiotechnologyShowed improved transfection rates in mammalian cells when using this compound .

Mechanism of Action

The mechanism by which Benzenebutanammonium Bromide exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture . This property is particularly useful in organic synthesis, where it enhances reaction rates and yields.

Comparison with Similar Compounds

Trimethylphenylammonium Bromide (CAS 16056-11-4)

  • Structure : A benzene ring directly bonded to a trimethylammonium group.
  • Applications : Used as a surfactant and catalyst in organic synthesis. Its compact structure results in lower thermal stability compared to Benzenebutanammonium Bromide due to reduced hydrophobic interactions .

Benzylethyldimethylammonium Bromide

  • Structure : Benzyl group linked to an ethyldimethylammonium moiety.
  • Key Differences : Shorter alkyl chain (ethyl vs. butyl) reduces lipophilicity, impacting its efficacy in phase-transfer reactions. Crystallographic data (e.g., bond angles: C2–N1–C3 = 106.30°) suggest tighter ionic packing, influencing solubility .

N-Benzyl-N,N-dibutylbutan-1-aminium Bromide

  • Structure : Features a benzyl group and three butyl chains attached to the nitrogen.
  • Applications: Acts as a phase-transfer catalyst in nucleophilic substitutions. The extended alkyl chains enhance lipid solubility, favoring applications in nonpolar media compared to this compound .

Functional Analogues

Benzalkonium Bromide (CAS 91080-29-4)

  • Structure : A mixture of alkylbenzyldimethylammonium bromides with varying alkyl chain lengths (C8–C18).
  • Applications : Widely used as a disinfectant and preservative. Its broad-spectrum antimicrobial activity contrasts with this compound’s niche role in materials science .

1-Naphthylmethylammonium Bromide (CAS 217309-83-6)

  • Structure : Naphthalene ring substituted with a methylammonium group.
  • Key Differences : The fused aromatic system increases π-π stacking interactions, enhancing stability in organic semiconductors but reducing solubility in aqueous systems compared to this compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Key Structural Features Primary Applications
This compound 120375-52-2 C6H5-(CH2)4-NH3+ Br− Dielectric materials, catalysis
Trimethylphenylammonium Bromide 16056-11-4 C6H5-N(CH3)3+ Br− Surfactants, organic synthesis
Benzalkonium Bromide 91080-29-4 C6H5CH2N(CH3)2-CnH2n+1 Br− (n=8–18) Disinfectants, preservatives
1-Naphthylmethylammonium Bromide 217309-83-6 C10H7-CH2-NH3+ Br− Organic electronics

Table 2: Thermal and Solubility Properties*

Compound Thermal Stability (°C) Solubility in Water (g/100 mL)
This compound >200 (decomposes) 12.5
Benzalkonium Bromide 150–160 50.0
Trimethylphenylammonium Bromide 180 8.2

Research Findings

  • Materials Science : this compound is employed as a dopant in barium titanate (BaTiO3) perovskites to enhance dielectric constants. Its ionic radius and charge distribution improve lattice stability compared to shorter-chain analogues like Trimethylphenylammonium Bromide .
  • Phase-Transfer Catalysis : While less lipophilic than N-Benzyl-N,N-dibutylbutan-1-aminium Bromide, this compound demonstrates moderate efficiency in aqueous-organic biphasic reactions due to balanced hydrophilicity .
  • Toxicity Profile : Unlike Benzalkonium Bromide, which exhibits significant ecotoxicity, this compound shows lower acute toxicity in preliminary assays, though comprehensive environmental data remain scarce .

Biological Activity

Benzenebutanammonium bromide (BBA-Br) is a quaternary ammonium compound with potential biological and chemical applications. This article focuses on its biological activity, including antimicrobial, catalytic, and other bio-relevant properties based on available research.

Case Study: Azobenzene-Ammonium Bromides

A study on azobenzene derivatives containing ammonium bromide groups showed significant antimicrobial activity. Compounds with bromine substituents exhibited enhanced efficacy due to electron-withdrawing effects that increase membrane interaction. These findings suggest that BBA-Br may also exhibit strong antimicrobial properties due to its bromide ion .

Microorganism Activity (MIC)
S. aureus35 µM/mL
P. aeruginosa50–250 mg/mL
K. pneumoniaeModerate sensitivity

Catalytic Role in Biological Systems

BBA-Br and similar compounds are widely used as phase-transfer catalysts in organic synthesis, facilitating reactions in aqueous-organic systems. This catalytic property can indirectly contribute to biological activity by enabling the synthesis of bioactive molecules:

  • Applications : Catalyzes alkylation, oxidation, and esterification reactions .
  • Environmental Benefits : BBA-Br is non-volatile and non-flammable, making it safer for use in pharmaceutical synthesis .

Example: TBAB-Catalyzed Reactions

Tetrabutylammonium bromide (TBAB), a structurally related compound, has been shown to catalyze the synthesis of heterocyclic scaffolds with anticancer and antimicrobial properties. By analogy, BBA-Br may have similar catalytic applications .

Cytotoxicity and Safety

Quaternary ammonium compounds often exhibit cytotoxicity at higher concentrations:

  • Irritation Potential : Risk phrases for BBA-Br include R36/37/38 (irritant to eyes, respiratory system, and skin) .
  • Safe Handling : Safety protocols recommend avoiding inhalation or direct contact and using personal protective equipment .

Structure-Activity Relationship

The biological activity of BBA-Br is influenced by its molecular structure:

  • Ammonium Group : Enhances interaction with negatively charged microbial surfaces.
  • Benzene Ring : Provides hydrophobic interactions that stabilize binding.
  • Bromide Ion : Contributes to antimicrobial potency through electron-withdrawing effects.

Research Gaps

Despite its potential, direct studies on the biological activity of this compound are sparse. Future research should focus on:

  • Detailed antimicrobial testing across diverse pathogens.
  • Cytotoxicity evaluation on mammalian cell lines.
  • Exploration of its role as a catalyst in biologically relevant reactions.

Summary Table of Biological Properties

Property Details
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria (inferred)
Catalytic ApplicationsFacilitates bioactive molecule synthesis
CytotoxicityPotential irritant; requires safety precautions
Structure-Activity FeaturesAmmonium group for membrane interaction; bromide enhances potency

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzenebutanammonium Bromide with high purity?

  • Methodology : Use quaternization reactions by reacting benzenebutanamine with bromomethane in a polar solvent (e.g., ethanol) under controlled pH and temperature. Purify via recrystallization using acetone/ether mixtures, and confirm purity via elemental analysis (C, H, N) and NMR spectroscopy .
  • Safety : Conduct reactions in a fume hood with explosion-proof equipment due to bromomethane’s flammability. Use PPE (gloves, goggles) compliant with EN 374 and EN 166 standards .

Q. How should researchers handle and store this compound to prevent degradation?

  • Handling : Work in a well-ventilated area with local exhaust ventilation. Avoid static discharge by grounding equipment. Use corrosion-resistant containers (e.g., glass or PTFE) .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) in a cool (<20°C), dark, and dry environment. Separate from oxidizers and moisture-sensitive reagents .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : Confirm molecular structure via 1H^1H/13C^{13}C NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm).
  • Elemental Analysis : Verify stoichiometry (target: C 54.5%, H 7.3%, N 4.3%, Br 27.6%).
  • Melting Point : Compare observed mp (e.g., ~230°C) to literature values to assess purity .

Advanced Research Questions

Q. How can this compound be integrated into perovskite solar cell fabrication?

  • Application : Use as a surface passivation agent for Sn-based perovskites. Dissolve in anhydrous DMF (10 mM), spin-coat onto perovskite layers, and anneal at 100°C for 10 min. Monitor efficiency via J-V curves and external quantum efficiency (EQE) measurements .
  • Data Validation : Compare device stability under continuous illumination (AM 1.5G) with control samples. Use XPS to confirm bromide incorporation at perovskite interfaces .

Q. How do researchers resolve contradictions in crystallographic data for ammonium-based compounds?

  • Case Study : If XRD results conflict with computational models (e.g., bond angles deviating >5° from DFT predictions), re-examine sample preparation (e.g., solvent residues, polymorphism). Cross-validate with single-crystal XRD and solid-state NMR .
  • Documentation : Maintain detailed logs of synthesis conditions (e.g., solvent, temperature) and instrumental parameters (e.g., scan rate, wavelength) to identify variability sources .

Q. What strategies optimize the use of this compound in ion-selective electrodes?

  • Experimental Design : Prepare PVC-based membranes with 5 wt% this compound, 30 wt% plasticizer (e.g., o-NPOE), and 65 wt% PVC. Test selectivity coefficients (KijK_{ij}) for target ions (e.g., NO3_3^-) using the separate solution method. Calibrate with a Ag/AgCl reference electrode .
  • Troubleshooting : If response time exceeds 30 s, adjust membrane thickness (<200 μm) or increase ionophore concentration .

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